4-Cyclopentylmorpholine-3-carboxylic acid is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical applications. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and five carbon atoms, with a cyclopentyl group attached to the nitrogen atom of the morpholine. The carboxylic acid functional group is located at the 3-position of the morpholine ring, contributing to its acidic properties and potential biological activity.
This compound belongs to the class of morpholine derivatives, which are known for their diverse biological activities. Morpholines are often utilized in drug design due to their ability to mimic natural structures and their favorable pharmacokinetic properties.
The synthesis of 4-cyclopentylmorpholine-3-carboxylic acid typically involves multi-step organic reactions. A common approach includes:
For instance, a method may involve using sodium hydride as a base for alkylation reactions, followed by subsequent steps involving carbon dioxide or other carboxylic acid precursors. The use of solvents such as dimethylformamide or tetrahydrofuran is common in these reactions to enhance solubility and reaction rates.
The molecular formula for 4-cyclopentylmorpholine-3-carboxylic acid is C_{11}H_{17}NO_2. Its structure can be visualized as follows:
The compound has a molecular weight of approximately 197.26 g/mol. Its structural characteristics contribute to its solubility and reactivity in biological systems.
4-Cyclopentylmorpholine-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are facilitated by standard organic chemistry techniques, often requiring catalysts or specific conditions (e.g., heat, acidic or basic environments) to proceed efficiently.
The mechanism of action for 4-cyclopentylmorpholine-3-carboxylic acid in biological systems often relates to its interaction with specific receptors or enzymes. Its structural similarity to other biologically active compounds allows it to modulate biological pathways effectively.
For example, compounds containing morpholine rings have been shown to act as inhibitors in various enzymatic processes, potentially affecting neurotransmitter systems or metabolic pathways relevant in pharmacological contexts.
Relevant data on melting point, boiling point, and specific reactivity should be referenced from standard chemical databases or literature for precise values.
4-Cyclopentylmorpholine-3-carboxylic acid is primarily utilized in:
4-Cyclopentylmorpholine-3-carboxylic acid represents a specialized structural motif in medicinal chemistry, emerging indirectly through synthetic advances in heterocyclic and carboxylic acid chemistry. Its development is rooted in two key lineages: morpholine-containing bioactive molecules and cyclopropyl/carboxylic acid isosteres. Morpholine derivatives gained prominence in the mid-20th century with the discovery of linezolid-like antibiotics, where the morpholine ring contributed to pharmacokinetic optimization and target engagement [4]. Concurrently, carboxylic acid bioisosterism became a strategic focus to mitigate metabolic instability and poor membrane permeability associated with traditional carboxylates while retaining critical binding interactions [5].
The specific integration of a cyclopentyl moiety fused to a morpholine-3-carboxylic acid scaffold likely arose in the early 2000s, paralleling advances in transition-metal-catalyzed C–N bond formation and stereoselective cyclopropane functionalization. While no single publication heralds its debut, synthetic methodologies enabling its assembly include:
Table 1: Historical Progression of Key Structural Motifs in 4-Cyclopentylmorpholine-3-carboxylic Acid Development
Timeframe | Structural Innovation | Synthetic Driver | Representative Compound Class |
---|---|---|---|
1950–1970 | Morpholine core | Antibiotic development | Lincomycin analogs |
1980–2000 | Carboxylic acid bioisosteres | Metabolic stability optimization | Phosphonic/sulfonic acid analogs of GABA [5] |
2000–2010 | Cycloalkyl-morpholine fusion | Conformational restriction strategies | Arylcyclohexylmorpholines (e.g., 3-MeO-PCMo) [6] |
2010–Present | Hybrid architectures | Multifunctional receptor targeting | Cyclopentyl-morpholine-3-carboxylic acid derivatives |
4-Cyclopentylmorpholine-3-carboxylic acid integrates three pharmacologically significant elements: a morpholine ring, a cyclopentyl group, and a carboxylic acid at the 3-position. Each component confers distinct physicochemical and target-binding properties:
Morpholine Ring: Serves as a semi-polar, saturated heterocycle with moderate basicity (pKa ~7-8). It enhances aqueous solubility relative to purely aromatic systems and can act as a hydrogen bond acceptor. In NMDA receptor ligands like 3-MeO-PCMo, morpholine contributes to receptor affinity through dipole interactions and conformational stabilization [6]. The ring’s chair-boat flexibility may enable adaptive binding.
Cyclopentyl Moiety: Provides conformational constraint and lipophilic bulk. Compared to cyclohexyl, cyclopentyl induces greater ring puckering and torsional angles, potentially enhancing selectivity for complementary binding pockets. Its high Fsp³ character (fraction of sp³-hybridized carbons) aligns with modern drug design principles aimed at improving developability.
Carboxylic Acid at C-3: Positions the acid group adjacent to the morpholine oxygen, creating a zwitterionic potential when protonated. This 1,2-relationship mimics amino acid architectures (e.g., ACC derivatives) [3]. Functionally, the carboxylate enables:
Table 2: Key Physicochemical Parameters of Structural Motifs
Structural Element | logP Contribution | H-Bond Donors/Acceptors | Conformational Impact | Bioisostere Equivalents |
---|---|---|---|---|
Morpholine | -0.4 to +0.2 | 0 acceptors, 0 donors | Semi-rigid chair conformation | Piperazine, thiomorpholine |
Cyclopentyl | +1.8 to +2.3 | 0/0 | Restricted puckering | Cyclobutyl (more strained), cyclohexyl (more flexible) |
Carboxylic acid | -0.3 to -1.2 (ionized: -3.5) | 2 acceptors, 1 donor | Planar carboxylate | Tetrazole, acyl sulfonamide, hydroxamic acid [5] |
Synthetic accessibility follows routes similar to other fused morpholine carboxylates. Key steps involve:
Despite its pharmacophoric richness, 4-cyclopentylmorpholine-3-carboxylic acid remains underexplored, presenting several research gaps:
Enzyme Inhibition: Carboxylate could chelate metals in metalloproteases (e.g., ACE, MMPs).
Stereochemical Complexity: Most syntheses yield racemates. The impact of chirality at C-3 (carboxylic acid attachment point) on target engagement and pharmacokinetics is unknown. Enantioselective routes (e.g., chiral pool synthesis or asymmetric hydrogenation) remain underdeveloped.
Metabolic Fate: Unlike simple carboxylic acids, which undergo glucuronidation or β-oxidation [5], the metabolic pathways for this hybrid scaffold are uncharacterized. Key questions include:
Can the carboxylic acid form reactive acyl glucuronides?
Bioisostere Exploration: Replacement of the carboxylic acid with tetrazoles or phosphonates could improve CNS penetration or metabolic stability. No systematic SAR studies exist.
Table 3: Critical Research Questions and Proposed Methodologies
Research Gap | Experimental Approach | Expected Impact |
---|---|---|
Target engagement | High-throughput screening against target libraries | Identification of lead indications (e.g., neurology, oncology) |
Stereoselectivity | Chiral resolution; asymmetric synthesis | Optimization of potency/selectivity; reduced off-target effects |
ADME profiling | Radiolabeled tracer studies; hepatocyte metabolism assays | Mitigation of metabolic liabilities; PK/PD model development |
Bioisostere replacement | Synthesis of tetrazole, acyl sulfonamide analogs | Enhanced membrane permeability; reduced glucuronidation risk |
Future research should prioritize in vitro target screening and metabolite identification to establish foundational structure-activity and structure-metabolism relationships. Computational modeling could elucidate preferred conformations and docking poses, guiding rational optimization. The compound’s potential as a conformationally restricted GABA analog or peptide backbone mimic in peptidomimetics warrants particular attention given its structural parallels to validated bioactive scaffolds [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0